molecular formula C14H17N5O B7884814 CID 56760842

CID 56760842

Cat. No. B7884814
M. Wt: 271.32 g/mol
InChI Key: XTLMMJBTIMJMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 56760842 is a useful research compound. Its molecular formula is C14H17N5O and its molecular weight is 271.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 56760842 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 56760842 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 56760842 involves the conversion of 2,4-dichloro-5-nitropyrimidine to the final product through a series of reactions.

Starting Materials
2,4-dichloro-5-nitropyrimidine, Sodium hydride, Methyl iodide, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine in dry tetrahydrofuran (THF) and add sodium hydride. Stir the mixture at room temperature for 30 minutes to form the sodium salt of the compound., Step 2: Add methyl iodide to the reaction mixture and stir for 2 hours at room temperature. The resulting product is 2-methylthio-4,5-dinitropyrimidine., Step 3: Dissolve the product from step 2 in a mixture of sodium hydroxide and water. Heat the mixture to reflux for 2 hours to form the sodium salt of the product., Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 5: Concentrate the organic layer to obtain the final product, CID 56760842, as a yellow solid.

properties

IUPAC Name

1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-9-3-5-11(6-4-9)8-16-13(15)19-14-17-10(2)7-12(20)18-14/h3-7H,8H2,1-2H3,(H4,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLMMJBTIMJMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C(N)NC2=NC(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN=C(N)NC2=NC(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 56760842

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.